2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide
Description
Properties
Molecular Formula |
C8H12BrN3O |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-(3-bromopyrazol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C8H12BrN3O/c1-6(2)10-8(13)5-12-4-3-7(9)11-12/h3-4,6H,5H2,1-2H3,(H,10,13) |
InChI Key |
CIADDQGTRZCLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 3-Bromo-1H-pyrazole
A common approach involves alkylating 3-bromo-1H-pyrazole with N-isopropylchloroacetamide. This method leverages nucleophilic substitution at the pyrazole nitrogen:
Procedure :
-
Reagents : 3-Bromo-1H-pyrazole (1.0 eq), N-isopropylchloroacetamide (1.2 eq), potassium carbonate (2.0 eq), dimethylformamide (DMF).
-
Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1).
Key Insight : Excess chloroacetamide minimizes di-alkylation byproducts. DMF enhances solubility but requires careful drying to prevent hydrolysis.
Bromination of Preformed Pyrazole-Acetamide Derivatives
Alternative routes brominate pre-acylated pyrazoles:
Steps :
-
Synthesize 1-isopropylacetamide-pyrazole via alkylation of 1H-pyrazole.
-
Brominate at position 3 using N-bromosuccinimide (NBS) in acetonitrile under radical conditions.
Optimization :
Yield : 65–70% after recrystallization.
Limitation : Regioselectivity challenges if multiple reactive positions exist.
Cyclocondensation of Hydrazines with Brominated 1,3-Diketones
A convergent strategy forms the pyrazole ring in situ:
Reaction Scheme :
Conditions :
Advantage : Avoids handling unstable brominated intermediates.
Comparative Analysis of Methods
Reaction Optimization and Mechanistic Insights
Solvent Effects
Catalytic Improvements
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) boost alkylation efficiency in biphasic systems.
-
Microwave irradiation reduces cyclocondensation time from 8 hours to 45 minutes.
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide. Research indicates that this compound may induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .
Case Study:
A specific investigation into the effects of pyrazole derivatives on breast cancer cells showed that treatment with these compounds led to increased levels of cleaved caspases, indicating apoptosis. The study concluded that further exploration into the structure-activity relationship of these compounds could yield more effective anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines in vitro and modulate key signaling pathways such as NF-kB . This suggests that the compound could be beneficial in treating inflammatory diseases.
Case Study:
A study focused on a series of pyrazole derivatives revealed their ability to significantly reduce levels of TNF-alpha and IL-6 in cell cultures. The inhibition of NF-kB signaling was identified as a critical mechanism for this activity, positioning these compounds as potential therapeutic agents for inflammatory conditions.
Kinase Inhibition
The compound has also been studied for its role as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy due to their ability to interfere with specific signaling pathways involved in cell growth and survival. Preliminary findings suggest that this compound may act as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a significant role in necroptosis signaling pathways .
Table: Summary of Biological Activities
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Induction of apoptosis via caspase activation |
| This compound | Anti-inflammatory | Inhibition of NF-kB signaling |
| This compound | Kinase inhibition | Inhibition of RIPK1 |
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituents on the Pyrazole Ring
- Target Compound : Bromine at position 3 of the pyrazole ring.
- Analog: 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropylacetamide () contains both a 3-amino and 4-bromo substituent.
Amide Substituents
- Target Compound : N-isopropyl group introduces moderate steric bulk and lipophilicity.
- Analog : N-cyclopropyl group () offers a smaller, rigid cyclopropane ring, which may reduce metabolic degradation compared to the flexible isopropyl group.
Molecular and Physicochemical Properties
Hypothetical Functional Implications
Reactivity: The 3-bromo substituent in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization. In contrast, the amino group in the analog could participate in condensation or diazotization reactions.
Biological Interactions: The isopropyl group in the target compound may enhance membrane permeability due to moderate lipophilicity, whereas the cyclopropyl group in the analog could improve metabolic stability by resisting oxidative degradation. The 3-amino-4-bromo substitution in the analog might enable dual interactions (e.g., hydrogen bonding via -NH₂ and hydrophobic interactions via Br), unlike the single bromine in the target compound.
Solubility: The amino group in the analog likely increases aqueous solubility compared to the purely hydrophobic bromine in the target compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrazole intermediates (e.g., 3-bromo-1H-pyrazole) can react with N-isopropylacetamide derivatives under palladium-catalyzed cross-coupling conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄). Purity is monitored via HPLC (>95%) and confirmed by NMR (e.g., δ 7.2–7.5 ppm for pyrazole protons) .
Q. How is the compound characterized to confirm structural integrity and purity in academic research?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.2–4.5 ppm (acetamide CH₂), and δ 7.3–7.6 ppm (pyrazole protons) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z ≈ 270–275 (M+H⁺) .
- HPLC/GC : Purity thresholds (>95%) using C18 columns and acetonitrile/water gradients .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The bromine substituent increases susceptibility to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., dehalogenated analogs) are monitored via periodic LC-MS analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate results using:
- Dose-response curves : IC₅₀ values across multiple replicates.
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay). Cross-reference with structural analogs (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) to identify structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystallographic protein structures (PDB IDs). Focus on the bromopyrazole moiety’s electronegativity and acetamide’s hydrogen-bonding potential. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding affinities .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins.
- Metabolomics : LC-MS/MS to track metabolic pathway perturbations.
- CRISPR-Cas9 knockouts : Validate target engagement by observing phenotype rescue in gene-edited cell lines .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
- Methodological Answer : Scale-up issues include low yields from intermediates (e.g., 3-bromo-1H-pyrazole) and purification bottlenecks. Solutions:
- Flow chemistry : Continuous synthesis to improve reaction control.
- Crystallization optimization : Use anti-solvent precipitation with ethyl acetate/hexane mixtures.
- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
Q. How do researchers address potential off-target effects in pharmacological studies?
- Methodological Answer : Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
